Trifluoro(2-iodoethyl)silane
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Overview
Description
Trifluoro(2-iodoethyl)silane is an organosilicon compound characterized by the presence of trifluoromethyl and iodoethyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoro(2-iodoethyl)silane can be synthesized through several methods. One common approach involves the reaction of trifluoroethyl iodide with a silicon-based reagent under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Trifluoro(2-iodoethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different silicon-containing products.
Oxidation Reactions: Oxidation of this compound can lead to the formation of silicon-oxygen bonds.
Common Reagents and Conditions:
Substitution: Reagents such as organolithium or Grignard reagents are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organosilicon compounds, while reduction and oxidation reactions produce different silicon-based products.
Scientific Research Applications
Trifluoro(2-iodoethyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of trifluoro(2-iodoethyl)silane involves its reactivity with various nucleophiles and electrophiles. The silicon atom, being electrophilic, can form bonds with nucleophiles, while the iodoethyl group can participate in substitution reactions. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Trifluorosilane: Similar in structure but lacks the iodoethyl group.
Iodoethylsilane: Contains the iodoethyl group but lacks the trifluoromethyl group.
Trifluoroethylsilane: Contains the trifluoromethyl group but lacks the iodoethyl group.
Uniqueness: Trifluoro(2-iodoethyl)silane is unique due to the presence of both trifluoromethyl and iodoethyl groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups makes it a versatile compound in various chemical transformations and applications.
Properties
CAS No. |
62967-82-2 |
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Molecular Formula |
C2H4F3ISi |
Molecular Weight |
240.04 g/mol |
IUPAC Name |
trifluoro(2-iodoethyl)silane |
InChI |
InChI=1S/C2H4F3ISi/c3-7(4,5)2-1-6/h1-2H2 |
InChI Key |
OOAYLTPSKFEIQG-UHFFFAOYSA-N |
Canonical SMILES |
C(CI)[Si](F)(F)F |
Origin of Product |
United States |
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